molecular formula C16H24BNO3 B15317360 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol

Cat. No.: B15317360
M. Wt: 289.2 g/mol
InChI Key: ZARBZBFYYCBCQZ-UHFFFAOYSA-N
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Description

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidin-3-ol moiety attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol typically involves the following steps:

    Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction. This can be achieved by reacting an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Coupling Reaction: The boronate ester is then coupled with a pyrrolidin-3-ol derivative using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the boronate ester or the pyrrolidin-3-ol moiety.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of reduced boronate ester or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be utilized in the synthesis of novel materials with unique properties.

    Catalysis: The boronate ester moiety can act as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

Mechanism of Action

The mechanism of action of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol depends on its application:

    In Organic Synthesis: The boronate ester moiety can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

    In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the pyrrolidin-3-ol moiety.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the pyrrolidin-3-ol moiety.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Features a thiophene ring instead of a phenyl ring.

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-6-5-7-13(10-12)18-9-8-14(19)11-18/h5-7,10,14,19H,8-9,11H2,1-4H3

InChI Key

ZARBZBFYYCBCQZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCC(C3)O

Origin of Product

United States

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